molecular formula C12H20F3N5O B2723561 4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 2101196-35-2

4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2723561
CAS No.: 2101196-35-2
M. Wt: 307.321
InChI Key: RXFMSOCHBYHHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a chemical reagent of significant interest in medicinal chemistry and oncology research. This compound is a pyrazole derivative, a class of heterocyclic structures extensively investigated for their potential as therapeutic agents. While specific literature on this exact molecule is limited, research on closely related 4-(indol-3-yl)-pyrazole derivatives has established their role as potent inhibitors of the enzyme tryptophan 2,3-dioxygenase (TDO2) . TDO2 is a key enzyme involved in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, the overexpression of TDO2 can lead to tryptophan depletion and the accumulation of immunosuppressive metabolites, which helps cancer cells evade the host's immune system . By inhibiting TDO2, research compounds of this class can reverse this immunosuppression, thereby potentially restoring anti-tumor immune responses and offering a strategic approach to cancer therapy . The structural features of this reagent—including the 4-amino pyrazole core, the basic diethylaminoethyl side chain, and the metabolically resistant trifluoroethyl group—make it a valuable scaffold for designing novel TDO2 inhibitors. Consequently, this compound is provided for use in biochemical and cell-based assays to further elucidate the TDO2 pathway, screen for new immunotherapeutic agents, and support drug discovery programs focused on oncology and immuno-oncology.

Properties

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3N5O/c1-3-19(4-2)6-5-17-11(21)10-9(16)7-18-20(10)8-12(13,14)15/h7H,3-6,8,16H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFMSOCHBYHHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=NN1CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide , also known by its CAS number 2101198-68-7, is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C₁₂H₂₀F₃N₅O
Molecular Weight 307.32 g/mol
CAS Number 2101198-68-7

The compound features a pyrazole core with various substituents that may influence its biological activity.

Pharmacological Properties

Research indicates that compounds with pyrazole structures often exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. The specific biological activities of This compound are still under investigation; however, preliminary studies suggest potential applications in various therapeutic areas.

The mechanisms through which this compound exerts its effects are not fully elucidated. However, similar compounds have been shown to interact with various biological targets:

  • Enzyme Inhibition : Pyrazole derivatives can inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : There is potential for interaction with neurotransmitter receptors, influencing pain and mood regulation.

Case Studies

  • Antitumor Activity : A study investigated the cytotoxic effects of pyrazole derivatives on cancer cell lines. Results indicated that certain modifications to the pyrazole structure enhanced cytotoxicity against human cancer cells, suggesting that This compound might exhibit similar properties .
  • Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory potential of related pyrazole compounds. The findings demonstrated significant inhibition of pro-inflammatory cytokines in vitro, which may be relevant for the development of treatments for inflammatory diseases .
  • Neuroprotective Properties : Some studies have explored neuroprotective effects associated with pyrazole derivatives. These compounds were found to mitigate oxidative stress in neuronal cell cultures, indicating a potential role in neurodegenerative disease management .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, its derivatives have been evaluated for their efficacy against various cancer cell lines. In vitro testing has shown significant growth inhibition in several cancer types, including:

  • SNB-19 : Percent Growth Inhibition (PGI) of 86.61%
  • OVCAR-8 : PGI of 85.26%
  • NCI-H40 : PGI of 75.99%

These results indicate that the compound may act as a potent anticancer agent, warranting further investigation into its mechanism of action and potential clinical applications .

Pharmacological Studies

The compound is under investigation for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for assessing its viability as a therapeutic agent. Preliminary studies suggest favorable pharmacokinetic profiles, which could enhance its therapeutic index in clinical settings .

Neuropharmacology

There is emerging interest in the neuropharmacological effects of this compound. Its structural analogs have been studied for their potential neuroprotective effects, which could lead to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The diethylamino group may contribute to enhanced blood-brain barrier permeability, making it a candidate for central nervous system (CNS) drug development .

Case Study 1: Anticancer Efficacy

A study published in the ACS Omega journal detailed the synthesis and evaluation of various derivatives of pyrazole compounds, including 4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide. The results demonstrated that modifications to the core structure could significantly enhance anticancer activity against specific cell lines, suggesting a pathway for developing targeted cancer therapies .

Case Study 2: Neuroprotective Properties

Research conducted on related compounds has indicated potential neuroprotective effects attributed to similar structural motifs. These studies emphasize the importance of further exploring how modifications to the pyrazole ring can yield compounds with improved efficacy against neurodegenerative conditions .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityEvaluation against various cancer cell linesSignificant growth inhibition observed
Pharmacological StudiesAssessment of ADME propertiesFavorable pharmacokinetic profiles
NeuropharmacologyInvestigation into neuroprotective effectsPotential for treating neurodegenerative diseases

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole carboxamides are a diverse class of compounds with biological relevance. Below is a comparative analysis of the target compound and structurally related analogs:

Compound Name Substituents (1-Position) Carboxamide Substituents (5-Position) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide (Target) 2,2,2-Trifluoroethyl N-(2-diethylaminoethyl) ~298.3 (estimated) High lipophilicity; medicinal use (hypothesized) -
4-Amino-N-[2-(diethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide Isopropyl N-(2-diethylaminoethyl) 267.37 Density: 1.13 g/cm³; Predicted high solubility in polar solvents
4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide Ethyl N-(3-methoxyphenyl) 260.29 Potential CNS activity due to methoxyphenyl group
1-Phenyl-N-(2-(4-(trifluoromethoxy)benzamido)ethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide Phenyl + trifluoromethyl N-(2-(4-trifluoromethoxybenzamido)ethyl) - Medicinal use (explicitly stated)
N-(2-aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide Ethyl N-(2-aminoethyl) 227.22 Nitro intermediate for synthesis

Key Observations:

Substituent Effects on Lipophilicity: The trifluoroethyl group in the target compound increases lipophilicity compared to isopropyl or ethyl groups, as fluorine atoms enhance hydrophobic interactions . The diethylaminoethyl carboxamide moiety may improve solubility in aqueous environments due to its tertiary amine, balancing the lipophilic trifluoroethyl group .

Biological Activity: Compounds with aryl groups (e.g., 3-methoxyphenyl in ) are often associated with CNS or receptor-targeted activity due to π-π stacking interactions .

Synthetic Pathways: Nitro intermediates (e.g., N-(2-aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide in ) are common precursors, reduced to amines post-synthesis . Reflux conditions with triethylamine in 1,4-dioxane () are standard for pyrazole derivatization, likely applicable to the target compound .

Physicochemical Properties:

  • Boiling Point : The isopropyl analog () has a predicted boiling point of 447.7°C, suggesting thermal stability. The target compound’s trifluoroethyl group may lower this slightly due to increased volatility .
  • Acid Dissociation Constant (pKa): The diethylaminoethyl group (pKa ~13.99 in ) indicates weak basicity, influencing pharmacokinetics .

Q & A

Basic: What are the key steps for synthesizing this pyrazole carboxamide derivative, and how can yield be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrazole core via cyclocondensation, using reagents like ethyl acetoacetate and substituted hydrazines (e.g., trifluoroethyl hydrazine). Optimize temperature (80–100°C) and solvent polarity (DMF or ethanol) to enhance regioselectivity .
  • Step 2: Introduction of the diethylaminoethyl side chain via nucleophilic substitution or amide coupling. Use coupling agents like EDCI/HOBt to minimize side reactions .
  • Step 3: Final purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water). Monitor reaction progress with TLC (Rf ~0.4 in 7:3 hexane/ethyl acetate) .

Yield Optimization: Pre-activate carboxyl groups with DMF-DMA (dimethylformamide dimethyl acetal) to improve reactivity . Control stoichiometry (1:1.2 molar ratio for amine coupling) and use anhydrous conditions to suppress hydrolysis .

Basic: How can structural characterization be systematically performed for this compound?

  • NMR Analysis: Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. Key signals:
    • Trifluoroethyl group: δ\delta ~4.5 ppm (q, -CH₂CF₃) and δ\delta ~125 ppm (q, CF₃) in 19F^{19}F-NMR .
    • Diethylaminoethyl moiety: δ\delta ~2.5–3.0 ppm (m, -N(CH₂CH₃)₂) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~390–400 Da).
  • X-ray Crystallography: For unambiguous confirmation, grow crystals in ethanol/water (3:1) at 4°C. Compare with analogous pyrazole structures (e.g., C16H14FN5O derivatives) .

Advanced: How can conflicting data on biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

  • Comparative Assays: Perform dose-response curves (IC₅₀) across multiple enzyme systems (e.g., kinases vs. phosphatases) to identify selectivity. Include positive controls (e.g., staurosporine for kinases) .
  • Solubility Adjustments: Address low aqueous solubility (common in trifluoroethyl-substituted compounds) using co-solvents (5% DMSO/PBS) or prodrug strategies (e.g., esterification of the carboxamide) .
  • Structural Modifications: Synthesize analogs with altered substituents (e.g., replacing trifluoroethyl with methylsulfonyl) to isolate pharmacophoric groups. Test in parallel for SAR insights .

Advanced: What methodologies are recommended for analyzing metabolic stability in vitro?

  • Liver Microsome Assay: Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) in NADPH buffer (37°C, pH 7.4). Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 min. Calculate half-life (t₁/₂) using first-order kinetics .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess competitive inhibition. A >50% inhibition at 10 µM indicates high metabolic liability .

Advanced: How can computational modeling guide the design of analogs with improved target binding?

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding between the carboxamide and conserved lysine residues .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of the diethylaminoethyl group in hydrophobic pockets. Prioritize analogs with lower RMSD (<2 Å) .
  • ADMET Prediction: Employ SwissADME to predict logP (target <3), solubility (LogS >-4), and blood-brain barrier penetration .

Advanced: What strategies mitigate batch-to-batch variability in biological assays?

  • Purity Standardization: Ensure ≥95% purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water). Reject batches with >2% impurities .
  • Stability Testing: Store lyophilized powder at -20°C under argon. Pre-dissolve in DMSO (10 mM stock) and avoid freeze-thaw cycles (>3 cycles reduce activity by ~15%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.